

## Application Notes and Protocols for Intranasal Administration of GSK1795091 as an Adjuvant

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

GSK1795091, also known as CRX-601, is a synthetic Toll-like receptor 4 (TLR4) agonist that has shown significant potential as a vaccine adjuvant.[1] Its ability to stimulate the innate immune system leads to an enhanced and more robust adaptive immune response to coadministered antigens. Intranasal administration of GSK1795091 is a particularly promising strategy for vaccines targeting respiratory pathogens, as it can induce both systemic and mucosal immunity.[1][2] These application notes provide a detailed overview of the use of GSK1795091 as an intranasal adjuvant, including its mechanism of action, protocols for in-vivo studies, and expected immunological outcomes.

## **Mechanism of Action: TLR4 Signaling Pathway**

**GSK1795091** functions by binding to and activating TLR4, a pattern recognition receptor expressed on the surface of innate immune cells such as macrophages and dendritic cells. This activation triggers a downstream signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

 MyD88-Dependent Pathway: This pathway leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. This cytokine milieu is crucial for the activation and differentiation of T helper 1 (Th1) cells.



• TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the subsequent production of type I interferons (IFN- $\alpha/\beta$ ), which play a key role in antiviral responses.

The combined activation of these pathways by **GSK1795091** leads to a potentiation of the immune response to the accompanying antigen, characterized by enhanced antibody production and cell-mediated immunity.



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Caption: TLR4 Signaling Pathway Activated by GSK1795091.

# Experimental Protocols Preparation of Liposomal GSK1795091 Adjuvanted Influenza Vaccine

#### Materials:

- **GSK1795091** (CRX-601)
- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- Cholesterol
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4



- Split influenza virus antigen (e.g., H3N2)
- Sterile, depyrogenated vials

#### Procedure:

- Lipid Film Formation:
  - Dissolve DOPC and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 2:1 DOPC to cholesterol.
  - Add GSK1795091 to the lipid solution. The final concentration of GSK1795091 in the liposomes is typically in the range of 0.1 to 1.0 mg/mL.
  - Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
  - Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Liposome Hydration:
  - Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation. The volume of PBS will determine the final concentration of the lipids and GSK1795091.
  - The mixture can be sonicated in a water bath to aid in the formation of multilamellar vesicles.
- · Liposome Sizing:
  - To obtain unilamellar liposomes of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
- Vaccine Formulation:
  - Aseptically mix the prepared liposomal GSK1795091 with the desired concentration of the split influenza virus antigen. A typical antigen concentration is 0.1 μg of hemagglutinin (HA) per dose.[2]



• The final formulation should be stored at 4°C until use.

## **Intranasal Immunization of Mice**

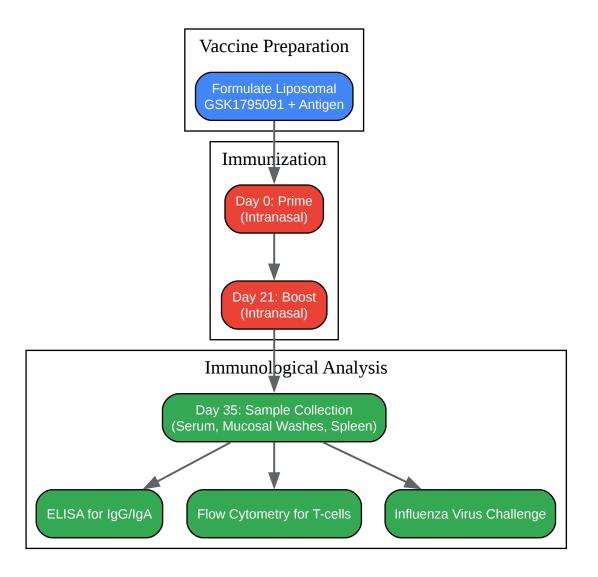
#### Materials:

- BALB/c mice (female, 6-8 weeks old)
- Liposomal **GSK1795091** adjuvanted influenza vaccine
- Vehicle control (liposomes without GSK1795091)
- Antigen alone control
- Micropipettes and sterile tips

#### Procedure:

- Animal Handling: Acclimatize mice for at least one week before the start of the experiment.
- Immunization Schedule: A prime-boost strategy is typically employed.
  - $\circ$  Prime: On day 0, lightly anesthetize the mice (e.g., with isoflurane) and intranasally administer 10  $\mu$ L of the vaccine formulation (5  $\mu$ L per nostril).
  - Boost: On day 21, administer a second intranasal dose of the same vaccine formulation.
     [2]
- Control Groups: Include groups of mice that receive the vehicle control or antigen alone to assess the adjuvant effect of GSK1795091.





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Caption: Experimental Workflow for Intranasal **GSK1795091** Adjuvant Study.

## **Assessment of Immune Responses**

- a. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG and IgA
- Coating: Coat 96-well ELISA plates with the influenza antigen (e.g., 1 μg/mL in PBS) and incubate overnight at 4°C.
- Blocking: Wash the plates and block with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1 hour at room temperature.



- Sample Incubation: Add serially diluted serum samples (for IgG) or mucosal wash samples (for IgA) to the plates and incubate for 2 hours at room temperature.
- Detection Antibody: Add HRP-conjugated anti-mouse IgG or anti-mouse IgA detection antibody and incubate for 1 hour at room temperature.
- Development: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
- Reading: Read the absorbance at 450 nm. Antibody titers can be calculated as the reciprocal
  of the highest dilution giving an absorbance value above a predetermined cut-off.
- b. Flow Cytometry for Th17 Cell Analysis
- Cell Preparation: Prepare single-cell suspensions from the spleens of immunized mice.
- In Vitro Restimulation: Restimulate the splenocytes with the influenza antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
- Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers, such as CD4.
- Intracellular Staining: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against intracellular cytokines, such as IL-17A.
- Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the percentage of CD4+IL-17A+ (Th17) cells.

## **Data Presentation**

The following tables summarize the expected quantitative outcomes from studies evaluating intranasal **GSK1795091** as an adjuvant for an influenza vaccine. The data is based on findings reported in preclinical mouse studies.[2]

Table 1: Mucosal and Systemic Antibody Responses



Group	Adjuvant Dose (µg)	Tracheal Wash IgA Titer (Log2 Mean ± SEM)	Vaginal Wash IgA Titer (Log2 Mean ± SEM)	Serum IgG Titer (Log2 Mean ± SEM)
Antigen + Vehicle	0	~2.5 ± 0.5	~2.0 ± 0.5	~8.0 ± 1.0
Antigen + GSK1795091	0.01	~5.0 ± 0.7	~4.5 ± 0.6	~11.0 ± 1.2
Antigen + GSK1795091	0.1	~6.5 ± 0.8	~6.0 ± 0.7	~12.5 ± 1.5
Antigen + GSK1795091	1.0	~7.0 ± 0.9	~6.5 ± 0.8	~13.0 ± 1.6

Note: Values are estimated from graphical representations in Maroof et al., 2014 and are for illustrative purposes.[2]

Table 2: T-Helper Cell Responses in Splenocytes

Group	Adjuvant Dose (μg)	% of CD4+ T cells expressing IL-17A (Mean ± SEM)	% of CD4+ T cells expressing IFN-y (Mean ± SEM)
Naive	0	~0.1 ± 0.05	~0.2 ± 0.08
Antigen + Vehicle	0	~0.2 ± 0.07	~0.3 ± 0.1
Antigen + GSK1795091	0.01	~0.5 ± 0.1	~0.3 ± 0.1
Antigen + GSK1795091	0.1	~1.0 ± 0.2	~0.4 ± 0.1
Antigen + GSK1795091	1.0	~1.5 ± 0.3	~0.4 ± 0.1

Note: Values are estimated from graphical representations in Maroof et al., 2014 and are for illustrative purposes.[2]



## Conclusion

Intranasal administration of **GSK1795091** serves as a potent adjuvant strategy, significantly enhancing both mucosal and systemic immune responses to co-administered antigens. The detailed protocols and expected outcomes presented in these application notes provide a framework for researchers and drug development professionals to design and execute preclinical studies to evaluate the adjuvant properties of **GSK1795091** for intranasal vaccines. The ability to induce a robust, multi-faceted immune response highlights the potential of this approach for developing more effective vaccines against a range of infectious diseases.

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